

N,N-Dimethyl-idarubicin: A Technical Guide to a Novel Anthracycline Analogue

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Compound of Interest

Compound Name: *N,N-Dimethyl-idarubicin*

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Abstract

N,N-Dimethyl-idarubicin is a synthetic derivative of the anthracycline antibiotic idarubicin, characterized by the dimethylation of the amino group on its daunosamine sugar moiety. This modification significantly alters its biological activity, steering its mechanism of action away from DNA double-strand breaks and towards histone eviction-mediated cytotoxicity. This shift in mechanism is associated with a more favorable preclinical profile, including potent cytotoxic effects against drug-resistant cancer cell lines and potentially reduced cardiotoxicity. This technical guide provides a comprehensive overview of **N,N-Dimethyl-idarubicin**, including its chemical identifiers, synthesis, mechanism of action, and relevant experimental protocols.

Chemical Identity and Properties

N,N-Dimethyl-idarubicin is a structurally distinct analogue of idarubicin. The addition of two methyl groups to the nitrogen atom of the amino sugar is the key modification.

Identifier	Value	Source
IUPAC Name	(7S,9S)-9-acetyl-7- ((2R,4S,5S,6S)-4- (dimethylamino)-5-hydroxy-6- methyl-tetrahydro-2H-pyran-2- yloxy)-6,9,11-trihydroxy- 7,8,9,10-tetrahydrotetracene- 5,12-dione	Derived from Idarubicin structure
CAS Number	3033865-16-3	--INVALID-LINK--
Molecular Formula	C28H31NO9	Calculated
Molecular Weight	525.55 g/mol	Calculated

Parent Compound: Idarubicin

For comparative purposes, the identifiers for the parent compound, idarubicin, are provided below.

Identifier	Value	Source
IUPAC Name	(7S,9S)-9-acetyl-7- [(2R,4S,5S,6S)-4-amino-5- hydroxy-6-methyloxan-2- yl]oxy-6,9,11-trihydroxy-8,10- dihydro-7H-tetracene-5,12- dione	PubChem CID: 42890
CAS Number	58957-92-9	PubChem CID: 42890
PubChem CID	42890	--INVALID-LINK--
ChEMBL ID	CHEMBL1117	--INVALID-LINK--
SMILES	<chem>C[C@H]1--INVALID-LINK-- O[C@H]2C--INVALID-LINK-- C(=O)C5=CC=CC=C5C4=O)O (C(=O)C)O)N">C@HO</chem>	PubChem CID: 42890

Synthesis

The synthesis of **N,N-Dimethyl-idarubicin** has been reported as part of a broader study on novel anthracycline analogues. While a detailed, step-by-step protocol is proprietary to the research group, the general approach involves the chemical modification of the idarubicin backbone. The synthesis of related N,N-dimethyl anthracyclines has been described and typically involves a gold(I)-mediated glycosylation of the idarubicin aglycone with a protected and N,N-dimethylated daunosamine sugar donor.

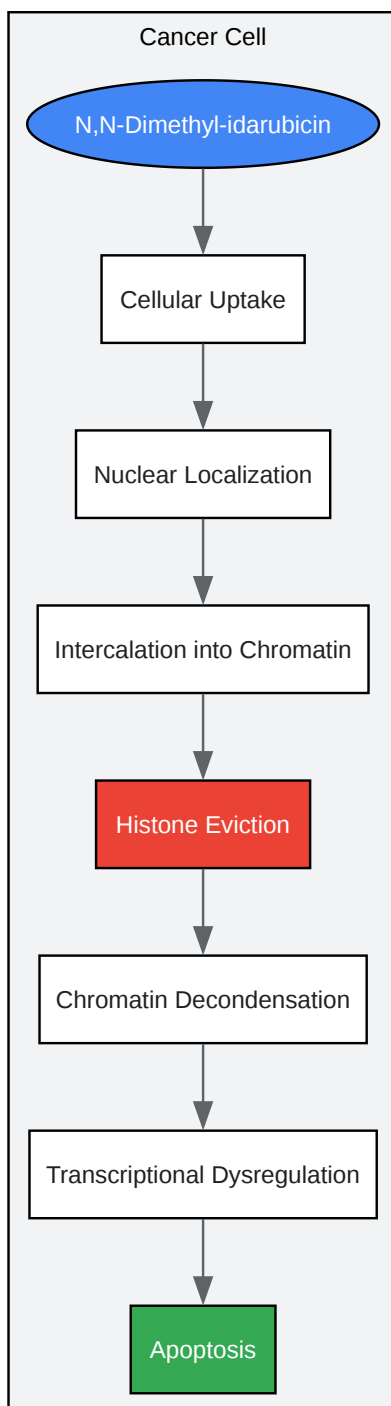
Mechanism of Action: Histone Eviction

Unlike its parent compound, idarubicin, which primarily induces DNA double-strand breaks through the inhibition of topoisomerase II, **N,N-Dimethyl-idarubicin** exerts its cytotoxic effects predominantly through a distinct mechanism: histone eviction.^[1] This process involves the physical removal of histone proteins from chromatin, leading to chromatin decondensation and disruption of the nuclear architecture.^[1] This "chromatin damage" is a potent driver of apoptosis and is effective even in cancer cells that have developed resistance to traditional DNA-damaging agents.^[1]

The key consequence of N,N-dimethylation is the uncoupling of histone eviction from DNA double-strand break formation. This is a significant advantage, as the DNA damage induced by traditional anthracyclines is a major contributor to their cardiotoxic side effects. By avoiding the induction of DNA double-strand breaks, **N,N-Dimethyl-idarubicin** presents a promising profile for reduced cardiotoxicity.^[1]

Signaling Pathway of Anthracycline-Induced Histone Eviction

The following diagram illustrates the proposed signaling pathway for histone eviction induced by anthracyclines like **N,N-Dimethyl-idarubicin**.



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Proposed signaling pathway of **N,N-Dimethyl-idarubicin**-induced histone eviction.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of **N,N-Dimethyl-idarubicin** on a human myelogenous leukemia cell line (K562).

Materials:

- K562 cells
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- **N,N-Dimethyl-idarubicin** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- 96-well plates
- Humidified incubator (37°C, 5% CO₂)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed K562 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete RPMI-1640 medium.
- **Compound Treatment:** Prepare serial dilutions of **N,N-Dimethyl-idarubicin** in culture medium. Add 100 µL of the diluted compound to the respective wells to achieve the final desired concentrations. Include a vehicle control (DMSO) and a no-treatment control.
- **Incubation:** Incubate the plate for 72 hours in a humidified incubator.
- **MTT Addition:** After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

- **Formazan Solubilization:** Add 100 μ L of the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

DNA Dye Competition Assay (PicoGreen Assay)

This assay is used to assess the DNA intercalating ability of **N,N-Dimethyl-idarubicin**.

Materials:

- Quant-iT™ PicoGreen™ dsDNA reagent
- TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
- Calf thymus DNA
- **N,N-Dimethyl-idarubicin** stock solution (in DMSO)
- 96-well black microplate
- Fluorescence microplate reader

Procedure:

- **DNA Preparation:** Prepare a solution of calf thymus DNA in TE buffer at a concentration of 1 μ g/mL.
- **PicoGreen Staining:** Add the PicoGreen reagent to the DNA solution according to the manufacturer's instructions and incubate in the dark for 5 minutes.
- **Compound Addition:** Prepare serial dilutions of **N,N-Dimethyl-idarubicin** in TE buffer. Add the diluted compound to the DNA/PicoGreen mixture in the wells of the 96-well plate.

- Incubation: Incubate the plate for 5 minutes at room temperature, protected from light.
- Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~480 nm and an emission wavelength of ~520 nm.
- Data Analysis: The displacement of PicoGreen from the DNA by **N,N-Dimethyl-idarubicin** will result in a decrease in fluorescence. Plot the percentage of remaining fluorescence against the compound concentration to determine its DNA binding affinity.

Quantitative Data Summary

The following table summarizes the reported cytotoxic activity of **N,N-Dimethyl-idarubicin** in comparison to its parent compound, idarubicin, in wild-type and doxorubicin-resistant (ABCB1-overexpressing) K562 cells.

Compound	Cell Line	IC50 (nM)	Fold Change (Resistant/Wild -Type)	Source
N,N-Dimethyl- idarubicin	K562 (Wild-Type)	~30	1.1	--INVALID-LINK--
K562 (ABCB1- overexpressing)	~33			
Idarubicin	K562 (Wild-Type)	~10	15	--INVALID-LINK--
K562 (ABCB1- overexpressing)	~150			

Conclusion and Future Directions

N,N-Dimethyl-idarubicin represents a promising evolution in anthracycline chemotherapy. Its unique mechanism of action, centered on histone eviction rather than DNA damage, offers the potential for enhanced efficacy against drug-resistant cancers while mitigating the severe cardiotoxicity associated with traditional anthracyclines. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential and safety profile. The experimental protocols and data presented in this guide provide a foundational resource for

researchers and drug development professionals interested in advancing the study of this novel anticancer agent.

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References

- 1. Results for "Cytotoxicity Assay" | Springer Nature Experiments [experiments.springernature.com]
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